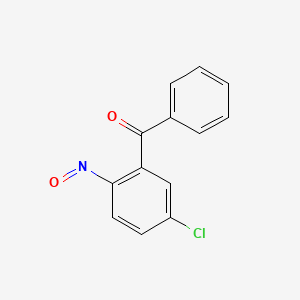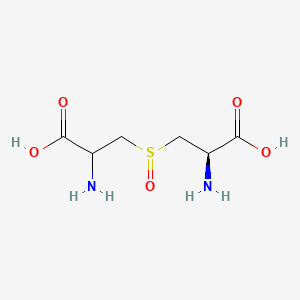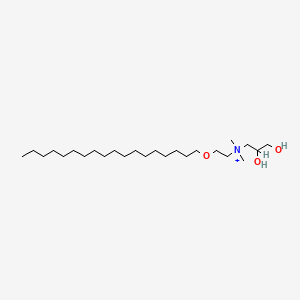
N,N-Dimethyl-N-(2-octadecyloxyethyl)-N-(2,3-dihydroxypropyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP-81 is a cyclopentadienyl complex, a coordination compound consisting of a metal and cyclopentadienyl groups. Cyclopentadienyl ligands typically bind to metals in a pentahapto (η5) bonding mode . These complexes are widely studied in organometallic chemistry due to their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CP-81 involves the reaction of cyclopentadiene with a metal halide under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium or potassium . The reaction proceeds as follows:
- Dissolve the metal halide in THF.
- Add cyclopentadiene to the solution.
- Introduce the reducing agent to facilitate the formation of the cyclopentadienyl-metal complex.
Industrial Production Methods
Industrial production of CP-81 involves scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
CP-81 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentadienyl complexes, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
CP-81 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Investigated for its therapeutic potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of CP-81 involves its interaction with specific molecular targets. The cyclopentadienyl ligand stabilizes the metal center, allowing it to participate in various catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The pathways involved include electron transfer processes and coordination with substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: Another cyclopentadienyl complex with iron as the central metal.
Cobaltocene: Similar to ferrocene but with cobalt as the central metal.
Nickelocene: Contains nickel as the central metal and exhibits similar bonding and reactivity patterns.
Uniqueness
CP-81 is unique due to its specific metal center and the electronic properties imparted by the cyclopentadienyl ligand. This uniqueness allows it to participate in distinct catalytic processes and exhibit different reactivity compared to other cyclopentadienyl complexes .
Eigenschaften
CAS-Nummer |
131933-56-7 |
|---|---|
Molekularformel |
C25H54NO3+ |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl-dimethyl-(2-octadecoxyethyl)azanium |
InChI |
InChI=1S/C25H54NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29-22-20-26(2,3)23-25(28)24-27/h25,27-28H,4-24H2,1-3H3/q+1 |
InChI-Schlüssel |
NKTMULHSCQCMGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC[N+](C)(C)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


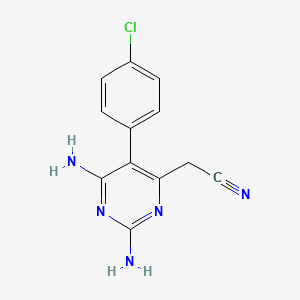
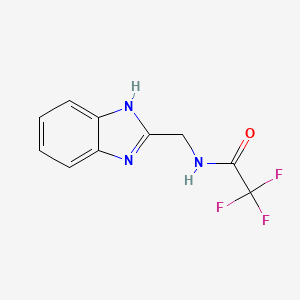
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
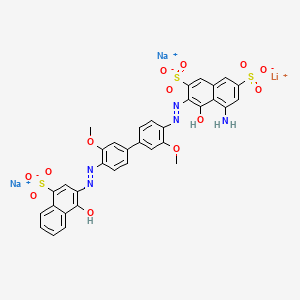
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
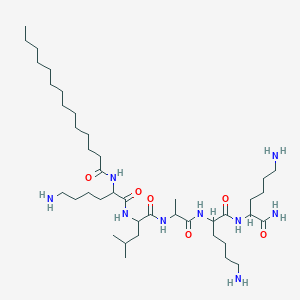
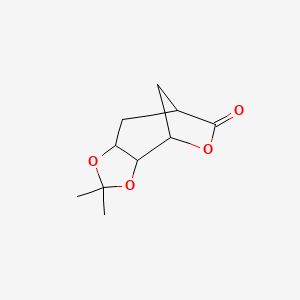
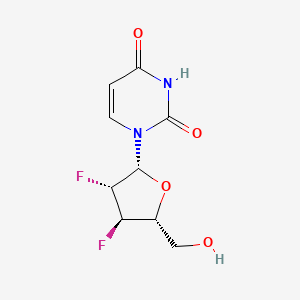
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)

